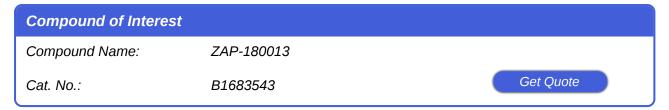


ZAP-180013 In Vitro Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

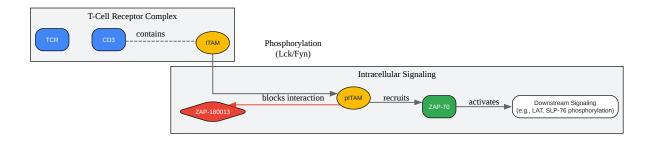
These application notes provide a detailed protocol for the in vitro assessment of **ZAP-180013**, a known inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). The following sections detail the mechanism of action, quantitative data, and specific experimental protocols for fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Mechanism of Action

ZAP-180013 is an inhibitor of ZAP-70, a critical kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] Specifically, ZAP-180013 disrupts the interaction between the tandem SH2 domains of ZAP-70 and the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the intracellular domains of the TCR complex.[2][3][4] This inhibition prevents the recruitment and subsequent activation of ZAP-70 following TCR engagement, thereby blocking downstream signaling cascades that lead to T-cell activation.[3] The misregulation of ZAP-70 is implicated in various immune-related diseases, and its inhibition is a therapeutic strategy for autoimmune disorders and organ transplantation.[2][3]

ZAP-70 Signaling Pathway Inhibition by ZAP-180013





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Caption: Inhibition of the ZAP-70 signaling pathway by **ZAP-180013**.

Quantitative Data Summary

The inhibitory activity of **ZAP-180013** has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Type	IC50 (μM)
Fluorescence Polarization (FP)	1.8[1][4][5]
Fluorescence Polarization (FP)	9.6[2][6][7]
Time-Resolved FRET (TR-FRET)	16.841[2][6][7]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **ZAP-180013** are provided below. These protocols are based on the methods described by Visperas et al. in SLAS Discovery, 2017.

Fluorescence Polarization (FP) Assay



This assay measures the disruption of the ZAP-70 and a fluorescently labeled, doubly phosphorylated ITAM peptide (2pY) interaction by **ZAP-180013**.

Materials and Reagents:

- ZAP-70 protein
- TAMRA-labeled 2pY peptide (Sequence: CGNQLpYNELNLGRREEpYDVLD)
- ZAP-180013
- Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
- 384-well plates (e.g., Corning 3820)
- Plate reader capable of fluorescence polarization measurements

Protocol:

- Prepare the ZAP-70:TAMRA-2pY reaction mixture: In the assay buffer, prepare a bulk solution containing 100 nM ZAP-70 and 2 nM TAMRA-2pY peptide.
- Dispense the reaction mixture: Using a bulk liquid dispenser, add 20 μ L of the reaction mixture to each well of a 384-well plate.
- Prepare ZAP-180013 dilutions: Create a serial dilution of ZAP-180013 in DMSO.
 Subsequently, dilute the compound in the assay buffer.
- Add ZAP-180013 to the plate: Transfer the diluted ZAP-180013 to the wells containing the reaction mixture. The final DMSO concentration should not exceed 0.25%.
- Controls:
 - 0% Inhibition (Negative Control): Add DMSO vehicle to the reaction mixture.
 - 100% Inhibition (Positive Control): Wells containing only the TAMRA-2pY peptide in the assay buffer.



- Incubation: Incubate the plate at room temperature for a suitable duration to reach equilibrium.
- Measurement: Read the fluorescence polarization on a compatible plate reader.
- Data Analysis: Calculate the percent inhibition relative to the controls. Fit the concentration-response data using a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay confirms the inhibitory activity of **ZAP-180013** on the ZAP-70:ITAM interaction.

Materials and Reagents:

- Biotinylated ZAP-70 protein
- Alexa Fluor 488-labeled 2pY peptide
- Terbium chelate-streptavidin (FRET donor)
- ZAP-180013
- Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
- 384-well plates
- Plate reader with TR-FRET capability (e.g., EnVision)

Protocol:

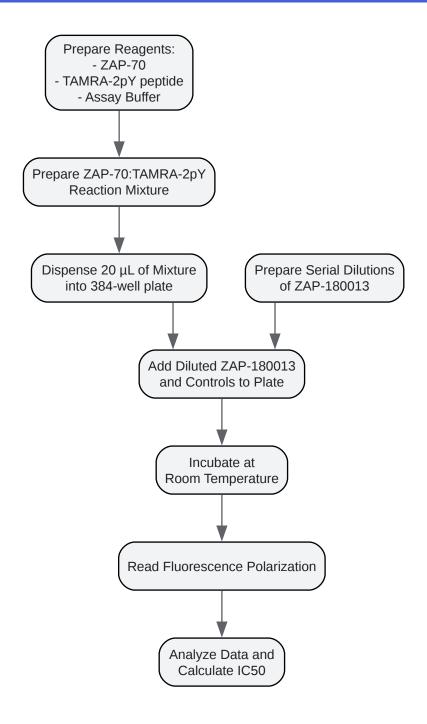
 Prepare the TR-FRET reaction mixture: In the assay buffer, prepare a solution containing 2 nM biotinylated ZAP-70, 100 nM Alexa Fluor 488-2pY peptide, and 2 nM terbium chelatestreptavidin.



- Prepare ZAP-180013 dilutions: Prepare serial dilutions of ZAP-180013 as described for the FP assay.
- Dispense reagents: Add the diluted ZAP-180013 to the wells of a 384-well plate, followed by the TR-FRET reaction mixture.
- Incubation: Incubate the plate at room temperature.
- Measurement: Read the plate on a TR-FRET enabled plate reader with an excitation filter of 340/30 nm and emission filters of 495/10 nm (terbium) and 520/25 nm (Alexa Fluor 488).
- Data Analysis: Calculate the FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm. Determine the IC50 value by fitting the concentration-response curve.

Experimental Workflow Diagrams

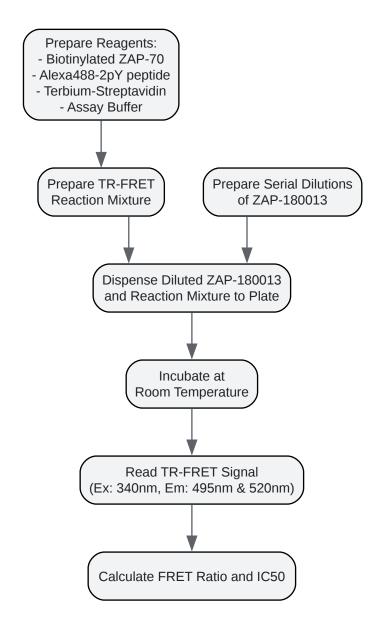




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Caption: Fluorescence Polarization (FP) Assay Workflow.





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Caption: Time-Resolved FRET (TR-FRET) Assay Workflow.

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